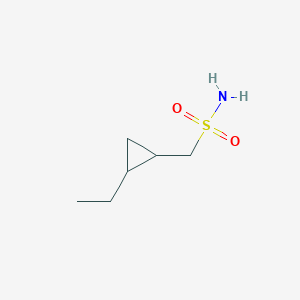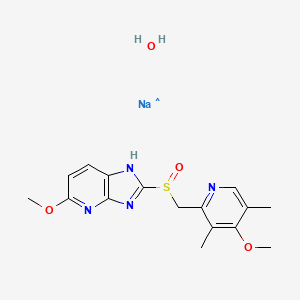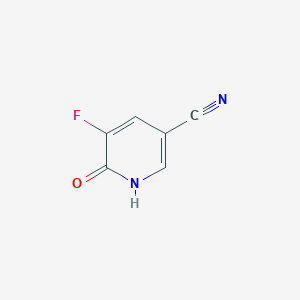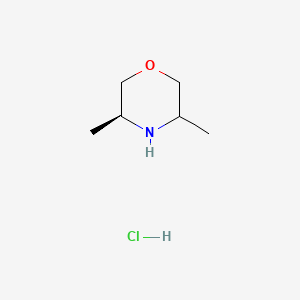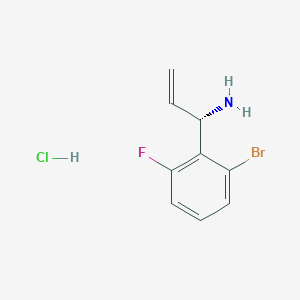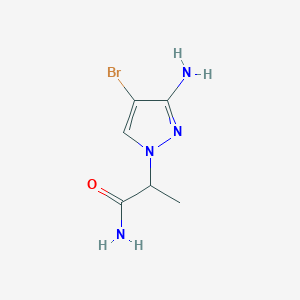
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromine substituents on the pyrazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-bromo-1H-pyrazole with acryloyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce various substituted pyrazoles.
Scientific Research Applications
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-chloro-1H-pyrazole
- 3-Amino-4-iodo-1H-pyrazole
- 3-Amino-4-fluoro-1H-pyrazole
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring. This combination of substituents provides a unique reactivity profile and potential for diverse chemical transformations. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C6H9BrN4O |
|---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9BrN4O/c1-3(6(9)12)11-2-4(7)5(8)10-11/h2-3H,1H3,(H2,8,10)(H2,9,12) |
InChI Key |
UDEPEONPRVENBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-6-iodo-2-methylbenzo[d]thiazole](/img/structure/B13059432.png)
![{1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene}aminobenzoate](/img/structure/B13059435.png)
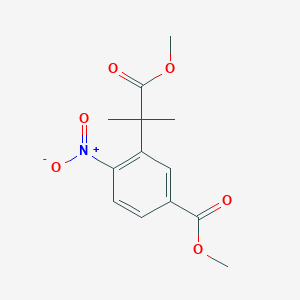
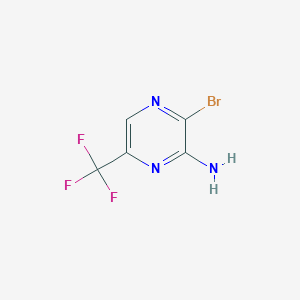
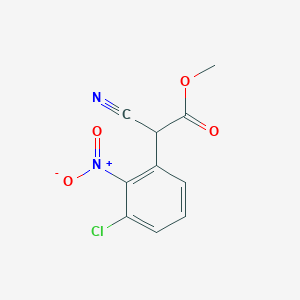

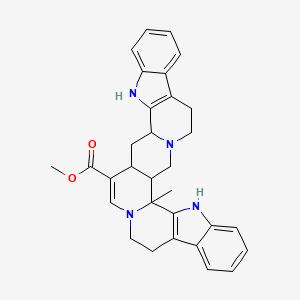

![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
